molecular formula C15H13N5O2 B2639427 N-(3-methoxyphenyl)-2-phenyl-2H-tetrazole-5-carboxamide CAS No. 1396847-89-4

N-(3-methoxyphenyl)-2-phenyl-2H-tetrazole-5-carboxamide

Cat. No.: B2639427
CAS No.: 1396847-89-4
M. Wt: 295.302
InChI Key: ZEBPOMMKLDZZAM-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-2-phenyl-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole ring (a five-membered ring with four nitrogen atoms) linked to a carboxamide group. The tetrazole core is substituted with a phenyl group at position 2 and a 3-methoxyphenyl group via the carboxamide moiety.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-phenyltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c1-22-13-9-5-6-11(10-13)16-15(21)14-17-19-20(18-14)12-7-3-2-4-8-12/h2-10H,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBPOMMKLDZZAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=NN(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-phenyl-2H-tetrazole-5-carboxamide typically involves the reaction of 3-methoxyaniline with phenyl isocyanate to form the corresponding urea derivative. This intermediate is then subjected to cyclization with sodium azide under acidic conditions to yield the tetrazole ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper sulfate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-phenyl-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group results in an amine derivative .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
N-(3-methoxyphenyl)-2-phenyl-2H-tetrazole-5-carboxamide has been investigated for its potential as an anticancer agent. Studies have shown that compounds containing tetrazole rings can inhibit tumor growth through various mechanisms, including modulation of angiogenesis and direct cytotoxic effects on cancer cells. For instance, derivatives of tetrazole have demonstrated significant antiproliferative activity against various cancer cell lines, such as HT-29 (colon cancer) and PC-3 (prostate cancer) .

Mechanism of Action
The compound's mechanism involves interaction with specific molecular targets, such as vascular endothelial growth factor receptors (VEGFRs), which play a crucial role in tumor angiogenesis. Molecular docking studies indicate that this compound exhibits favorable binding affinities to these targets, suggesting its potential as a scaffold for developing new anticancer therapies .

Biological Applications

Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. It has been explored for its inhibitory effects on various enzymes involved in disease pathways, which could lead to therapeutic applications in conditions such as neurodegenerative diseases and metabolic disorders .

Antioxidant Properties
Tetrazole derivatives, including this compound, have shown promising antioxidant activities. These properties are essential for protecting cells from oxidative stress, which is linked to numerous chronic diseases .

Material Science

Synthesis of Novel Materials
The compound serves as a building block in the synthesis of novel materials with unique properties. Its ability to form coordination complexes with metal ions has been utilized in developing new catalysts and functional materials for applications in sensors and electronics .

Data Table: Summary of Applications

Application Area Description Key Findings
Medicinal ChemistryAnticancer agent targeting VEGFRsSignificant antiproliferative activity against HT-29 and PC-3 cell lines
Biological ApplicationsEnzyme inhibitor and antioxidantPotential therapeutic applications in neurodegenerative diseases
Material ScienceBuilding block for novel materialsDevelopment of catalysts and functional materials

Case Studies

  • Anticancer Activity Study
    In a study published by researchers exploring the antiproliferative effects of various tetrazole derivatives, this compound was found to significantly reduce cell viability in HT-29 and PC-3 cell lines compared to control groups. The compound's IC50 values were comparable to established chemotherapeutic agents .
  • Enzyme Inhibition Research
    A study focusing on the enzyme inhibition potential of tetrazole derivatives revealed that this compound exhibited strong inhibitory activity against certain kinases involved in cancer progression. This suggests its potential role in developing targeted therapies for malignancies .

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-phenyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

Core Heterocycle Comparisons
Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Evidence ID
N-(3-Methoxyphenyl)-2-phenyl-2H-tetrazole-5-carboxamide Tetrazole Phenyl, 3-methoxyphenyl Not provided Not provided -
N-(3-Acetyl-5-fluoro-2-hydroxyphenyl)-2H-tetrazole-5-carboxamide Tetrazole 3-Acetyl, 5-fluoro, 2-hydroxyphenyl C₁₀H₈FN₅O₃ 265.20
N-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide Thiadiazole Phenyl, thione group Not provided Not provided
N-(5-Methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiazole 5-Nitrothiophene, 5-methyl-4-phenyl Not provided Not provided
  • Key Observations: The tetrazole core (as in the target compound and ) offers higher acidity (pKa ~4.9) compared to thiadiazoles (pKa ~8.5) or thiazoles, influencing solubility and receptor interactions .
Substituent Effects
  • Electron-Donating Groups :
    • The 3-methoxyphenyl group in the target compound contrasts with 5-fluoro () and 3-trifluoromethyl () substituents in analogs. Methoxy groups enhance resonance stabilization, while fluorine and CF₃ groups increase electronegativity and metabolic resistance .
  • Nitro Groups :
    • Nitrothiophene-carboxamides () exhibit antibacterial activity due to nitro’s electron-withdrawing effects, which may stabilize charge-transfer interactions .

Physical and Spectral Properties

  • Melting Points :
    • Thiadiazole derivatives () exhibit higher melting points (e.g., 93% yield with defined mp), likely due to strong intermolecular hydrogen bonding .
  • NMR Trends :
    • Methoxyphenyl protons resonate at δ ~3.98 ppm (), whereas trifluoromethyl groups show distinct ¹⁹F NMR shifts .

Biological Activity

N-(3-Methoxyphenyl)-2-phenyl-2H-tetrazole-5-carboxamide is a compound belonging to the tetrazole class, which has garnered attention for its diverse biological activities. Tetrazoles are five-membered nitrogen-containing heterocycles known for their pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Synthesis and Structure

The synthesis of this compound typically involves multi-component reactions that yield high purity and yield of the desired compound. The structural features of this compound include a methoxy group on the phenyl ring and a carboxamide functional group, which are crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that tetrazole derivatives exhibit significant anticancer properties. For instance, a related compound demonstrated potent activity against epidermoid carcinoma, suggesting that this compound may also possess similar efficacy. The mechanism often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival .

Table 1: Anticancer Activity of Tetrazole Derivatives

Compound NameCancer TypeIC50 Value (µM)Reference
3-(3,4-Dimethoxyphenyl)-...Epidermoid CarcinomaNot specified
N-(3-Methoxyphenyl)-...Potentially similarTBDCurrent study

Antioxidant Properties

This compound has also been evaluated for its antioxidant activity. The DPPH assay indicated that tetrazoles can scavenge free radicals effectively, contributing to their potential in preventing oxidative stress-related diseases .

Table 2: Antioxidant Activity Comparison

Compound NameDPPH Scavenging Activity (%)Reference
N-(3-Methoxyphenyl)-...TBDCurrent study
3-(3,4-Dimethoxyphenyl)-...High

Antimicrobial Activity

Tetrazoles have shown promising antimicrobial effects against various pathogens. The structure of this compound could enhance its interaction with microbial targets, leading to effective inhibition .

Table 3: Antimicrobial Activity Overview

Compound NameMicrobial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
N-(3-Methoxyphenyl)-...E. coliTBDCurrent study
Various TetrazolesStaphylococcus aureusLow values

Case Studies

A recent case study explored the in vivo effects of a similar tetrazole derivative in mice bearing Ehrlich ascites carcinoma (EAC). The compound exhibited significant tumor growth inhibition and increased survival rates compared to control groups. This reinforces the potential application of tetrazole derivatives in cancer therapy .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may bind effectively to enzymes involved in cancer progression and inflammation, further supporting its therapeutic potential .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
CyclizationNaN₃, HCl, DMF, 80°C65–7590–95%
AmidationEDCI, HOBt, DMF, RT70–85≥95%

Basic: Which spectroscopic techniques are optimal for structural characterization, and what diagnostic peaks confirm the core structure?

Answer:

  • 1H/13C NMR:
    • Tetrazole ring protons are absent (non-protonated), but adjacent carbons appear at δ ~150–160 ppm in 13C NMR .
    • Methoxyphenyl group: A singlet at δ ~3.8 ppm (OCH₃) and aromatic protons at δ 6.8–7.5 ppm .
  • IR Spectroscopy: Stretching vibrations for C=O (amide I, ~1650 cm⁻¹) and N-H (amide II, ~1550 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS): Exact mass confirmation (e.g., C₁₅H₁₃N₅O₂ requires [M+H]⁺ = 295.1066) .

Advanced: How can X-ray crystallography resolve molecular conformation, and what challenges arise during refinement?

Answer:

  • Crystallization: Slow evaporation from ethanol/DMF mixtures yields crystals suitable for single-crystal X-ray diffraction .
  • Refinement Challenges:
    • Disorder in the methoxyphenyl group: Common in flexible substituents; resolved using SHELXL with restrained refinement .
    • Thermal motion artifacts: Addressed via anisotropic displacement parameters .

Q. Table 2: Crystallographic Data for a Related Compound (N-(3-Methoxyphenyl)-6-methyl-2-oxo-2H-chromene-3-carboxamide)

ParameterValue
Space groupTriclinic, P1
Unit cell (Å)a=7.1028, b=10.1367, c=10.8171
α/β/γ (°)75.8, 88.3, 71.3
R-factor0.042
Refinement softwareSHELXL-2018

Advanced: How does substitution on the tetrazole ring modulate biological activity in structure-activity relationship (SAR) studies?

Answer:

  • Key Findings from Analogs:
    • 2-Phenyl substitution: Enhances metabolic stability compared to alkyl groups, as seen in kinase inhibitors .
    • 5-Carboxamide linkage: Critical for hydrogen bonding with target proteins (e.g., Src/Abl kinases) .
    • 3-Methoxyphenyl group: Improves solubility and modulates electron density, affecting binding affinity .

Contradictions in Literature:

  • Some studies report reduced activity with bulkier substituents (e.g., trifluoromethyl), while others note improved selectivity . Resolution requires molecular docking and free-energy perturbation (FEP) simulations to assess steric/electronic effects.

Advanced: How to address discrepancies in reported biological activities of tetrazole derivatives?

Answer:

  • Experimental Validation Steps:
    • Standardized Assays: Re-test compounds under uniform conditions (e.g., ATP concentration in kinase assays) .
    • Purity Verification: Use HPLC (>95% purity) and LC-MS to exclude batch variability .
    • Off-Target Profiling: Screen against related targets (e.g., TRPV1 receptors) to identify cross-reactivity .
    • Physicochemical Analysis: Measure logP and solubility to correlate with bioavailability discrepancies .

Case Study: Carbon-11 labeled analogs (e.g., N-(3-[11C]methoxyphenyl)-4-trifluoromethylcinnamide) were re-evaluated via autoradiography to confirm target engagement, resolving earlier inconsistencies .

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